3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans
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Overview
Description
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and an indene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans typically involves multi-step organic reactions. One common method includes the use of indole derivatives as starting materials. The Fischer indole synthesis is often employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Further functionalization of the indole ring through hydroxylation and methylation steps leads to the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of high-density whole-cell biocatalysts, such as recombinant Escherichia coli expressing specific enzymes. These biocatalysts can facilitate the synthesis under optimized conditions, including controlled pH, temperature, and substrate concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Parkinson’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate specific signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
Caffeic Acid: Known for its antioxidant properties and used in various health supplements.
Catechin: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans is unique due to its indene backbone, which provides distinct chemical reactivity and biological activity compared to other similar compounds. Its multiple hydroxyl groups also contribute to its potent antioxidant properties .
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(1S,3R)-3-(3,4-dihydroxyphenyl)-1-methyl-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C16H16O4/c1-8-6-11(9-2-4-12(17)14(19)7-9)15-10(8)3-5-13(18)16(15)20/h2-5,7-8,11,17-20H,6H2,1H3/t8-,11+/m0/s1 |
InChI Key |
WOOMYYHYWLXERO-GZMMTYOYSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC1CC(C2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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